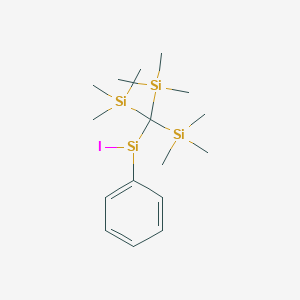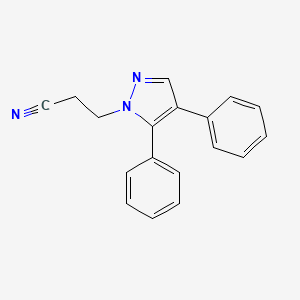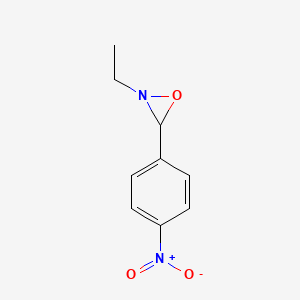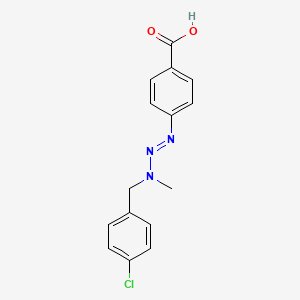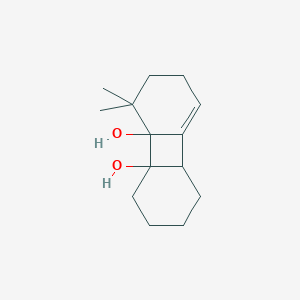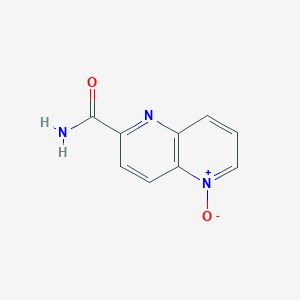
5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-naphthyridines, including 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide, typically involves several classical synthetic protocols. These include the Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions . These methods are chosen based on the desired substitution pattern and the nature of the starting materials.
Industrial Production Methods: Industrial production of 1,5-naphthyridines often involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a valuable candidate for further research in drug discovery .
Medicine: In medicine, derivatives of 1,5-naphthyridines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. These compounds have the potential to be developed into new therapeutic agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,6-Naphthyridine: Known for its anticancer properties and other biological activities.
2,7-Naphthyridine: Studied for its antimicrobial and anti-inflammatory effects.
Uniqueness: 5-Oxo-5lambda~5~-1,5-naphthyridine-2-carboxamide stands out due to its specific substitution pattern and the unique biological activities it exhibits.
Propriétés
Numéro CAS |
67510-42-3 |
|---|---|
Formule moléculaire |
C9H7N3O2 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
5-oxido-1,5-naphthyridin-5-ium-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c10-9(13)7-3-4-8-6(11-7)2-1-5-12(8)14/h1-5H,(H2,10,13) |
Clé InChI |
WXLWFCNKUAOJLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C(=O)N)[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


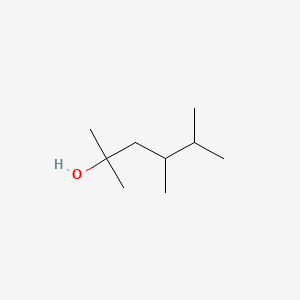
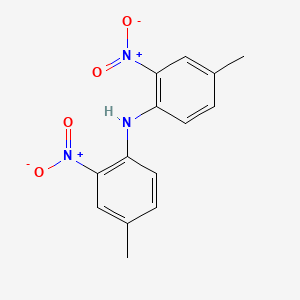

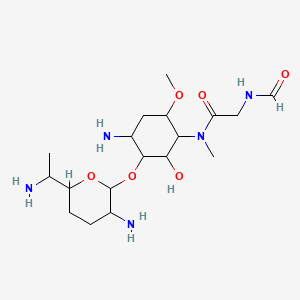
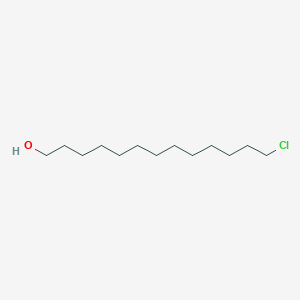
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
